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Compound of Interest

Compound Name: Azt-pmap

Cat. No.: B1203344 Get Quote

Compound Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Prodrug (ProTide) CAS

Number: 142629-81-0 Molecular Formula: C₂₀H₂₆N₆O₈P

Part 1: Executive Technical Summary
Azt-pmap is an aryl phosphate derivative (phosphoramidate) of Zidovudine (AZT).[1] In the

context of drug development, it represents a "ProTide" strategy designed to bypass the rate-

limiting phosphorylation step of the parent nucleoside.

While AZT is a potent HIV-1 inhibitor, its efficacy is often compromised by the inefficient

intracellular conversion of AZT to AZT-monophosphate (AZT-MP) by host thymidine kinase.

Azt-pmap is designed to deliver the pre-phosphorylated monophosphate directly into the cell,

masked as a lipophilic phosphoramidate to ensure membrane permeability.

Key Distinction: Unlike standard AZT, Azt-pmap is neutral at physiological pH, allowing passive

diffusion across cell membranes. Once intracellular, it undergoes a specific enzymatic

activation cascade to release the active nucleotide.

Part 2: Synthesis Protocol (Convergent
Phosphoramidate Chemistry)
The synthesis of Azt-pmap follows the McGuigan ProTide technology, specifically utilizing a

convergent approach where a phosphorochloridate reagent is coupled to the nucleoside (AZT).
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Retrosynthetic Logic
The molecule is disassembled into two primary synthons:

Nucleoside Acceptor: 3'-Azido-3'-deoxythymidine (AZT).[2]

Phosphorylating Donor: Phenyl (methoxy-L-alaninyl) phosphorochloridate.

Experimental Methodology
Reagents:

Nucleoside: AZT (1.0 eq)

Reagent A: Phenyl dichlorophosphate (1.0 eq)

Reagent B: L-Alanine methyl ester hydrochloride (1.0 eq)

Base: N-Methylimidazole (NMI) or Triethylamine (TEA)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step 1: Preparation of the Phosphorochloridate Intermediate
Note: This intermediate is often prepared in situ to minimize hydrolysis.

Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon

atmosphere.

Cool the solution to -78°C.

Add Phenyl dichlorophosphate (1.0 eq) dropwise.

Add TEA (2.0 eq) dropwise over 30 minutes. Critical: Control exotherm to prevent

racemization of the L-Alanine.

Allow the mixture to warm to room temperature and stir for 2 hours.

Result: Formation of Phenyl (methoxy-L-alaninyl) phosphorochloridate.
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Step 2: Coupling to AZT
Dissolve AZT (0.8 eq relative to the chloridate) in anhydrous THF/Pyridine.

Add N-Methylimidazole (NMI) (4.0 eq). Role: NMI acts as a nucleophilic catalyst,

accelerating the substitution at the phosphorus center.

Add the solution of Phenyl (methoxy-L-alaninyl) phosphorochloridate (from Step 1) dropwise

to the AZT solution.

Stir at ambient temperature for 16 hours.

Quenching: Add Methanol (2 mL) to quench unreacted phosphorochloridate.

Step 3: Purification
Remove solvents under reduced pressure.

Dissolve residue in DCM and wash with 0.5M HCl (to remove imidazole/amine salts),

followed by saturated NaHCO₃ and brine.

Dry over MgSO₄ and concentrate.

Chromatography: Purify via silica gel column chromatography using a gradient of MeOH in

DCM (0% to 5%).

Yield Expectation: 60–75%.
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Figure 1: Convergent synthesis pathway for Azt-pmap utilizing phosphorochloridate coupling.

Part 3: Chemical Characterization
Azt-pmap exists as a mixture of two diastereomers at the phosphorus center (

and

). Characterization must account for this duality (signal doubling).

Spectroscopic Data Table
Technique Parameter

Expected Observation
(Diastereomeric Mixture)

³¹P NMR Chemical Shift

δ 3.5 – 4.5 ppm (Two distinct

peaks, approx 1:1 ratio). This

is the diagnostic signal for

phosphoramidates.

¹H NMR NH (Ala)
Broad doublet/multiplet around

δ 3.8–4.0 ppm.

¹H NMR Phenyl Group
Multiplet at δ 7.1–7.4 ppm (5H,

aromatic).

¹H NMR Methyl Ester

Two singlets (split by

diastereomers) around δ 3.6

ppm (3H).

¹H NMR AZT Anomeric H
Triplet/Multiplet at δ 6.1–6.2

ppm (1H).

¹³C NMR Carbonyl (Ester) δ 173–174 ppm.

Mass Spec ESI-MS (Pos)
m/z 510.15 [M+H]⁺; 532.14

[M+Na]⁺.

HPLC Purity
>95% (Reverse Phase C18,

Water/Acetonitrile gradient).

Quality Control Logic
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Phosphorus Purity: The presence of a peak at ~0 ppm in ³¹P NMR indicates hydrolysis to the

phosphate or starting material contamination. A peak at -5 to -10 ppm indicates

pyrophosphate formation.

Azide Integrity: IR spectroscopy should show a strong characteristic azide stretch at ~2100

cm⁻¹. Loss of this peak indicates reduction or degradation of the azide moiety.

Part 4: Mechanism of Action (The ProTide Pathway)
The design of Azt-pmap is strictly causal: it is a delivery system that requires specific

intracellular enzymatic cleavage to function.

Activation Cascade
Cell Entry: Passive diffusion (lipophilic nature).

Step 1 (Hydrolysis):Carboxylesterase 1 (CES1) or Cathepsin A (CatA) cleaves the methyl

ester moiety on the alanine.

Step 2 (Cyclization): The resulting carboxylate anion attacks the phosphorus center,

displacing the phenol group. This forms an unstable five-membered cyclic anhydride.

Step 3 (Ring Opening): Spontaneous hydrolysis of the ring opens to form the AZT-alanine-

phosphoramidate.

Step 4 (Amidase Cleavage):HINT1 (Histidine triad nucleotide-binding protein 1) hydrolyzes

the P-N bond, releasing AZT-Monophosphate (AZT-MP).

Step 5 (Anabolic Phosphorylation): Host kinases convert AZT-MP to AZT-Diphosphate and

finally AZT-Triphosphate (AZT-TP).

Pathway Visualization
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Figure 2: Intracellular metabolic activation pathway of Azt-pmap to active AZT-

monophosphate.

Part 5: Handling and Safety
Azide Hazard: While AZT is relatively stable, the starting materials and intermediates

containing azides should be treated with caution. Avoid contact with strong acids (formation
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of hydrazoic acid) and heavy metals.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phosphoramidate

linkage is susceptible to moisture-induced hydrolysis over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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